4-Piperazin-1-ylbenzenesulfonamide

Description

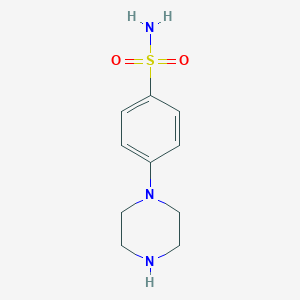

Structure

3D Structure

Properties

IUPAC Name |

4-piperazin-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c11-16(14,15)10-3-1-9(2-4-10)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGDHKASBRILQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358539 | |

| Record name | 4-piperazin-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121278-31-7, 170856-87-8 | |

| Record name | 4-piperazin-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(piperazin-1-yl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperazin-1-yl)benzenesulfonamide: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Piperazin-1-yl)benzenesulfonamide, a heterocyclic compound incorporating both a piperazine and a benzenesulfonamide moiety. These two pharmacophores are prevalent in a wide range of biologically active molecules, suggesting significant potential for this compound in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, synthetic methodologies, and known biological activities, with a focus on its potential as an antioxidant, enzyme inhibitor, and anticancer agent.

Chemical Structure and Properties

4-(Piperazin-1-yl)benzenesulfonamide possesses a core structure consisting of a benzene ring substituted with a sulfonamide group and a piperazine ring. The presence of the basic piperazine nitrogen and the acidic sulfonamide proton imparts amphoteric properties to the molecule.

Chemical Structure:

Caption: Chemical structure of 4-(Piperazin-1-yl)benzenesulfonamide.

A summary of the key physicochemical properties of 4-(Piperazin-1-yl)benzenesulfonamide is presented in the table below.

| Property | Value | Reference |

| CAS Number | 170856-87-8, 121278-31-7 | [1] |

| Molecular Formula | C₁₀H₁₅N₃O₂S | [1] |

| Molecular Weight | 241.31 g/mol | [1] |

| Melting Point | 210-211 °C | [2] |

| Boiling Point | 475.4 ± 55.0 °C at 760 mmHg | [2] |

| Physical Form | Solid | [2] |

| Purity | 98% | [2] |

| InChI Key | UGGDHKASBRILQW-UHFFFAOYSA-N | [2] |

Synthesis of 4-(Piperazin-1-yl)benzenesulfonamide

The synthesis of 4-(piperazin-1-yl)benzenesulfonamide derivatives generally involves the reaction of a substituted benzenesulfonyl chloride with a piperazine derivative. A plausible synthetic route for the title compound is outlined below.

Caption: General synthetic scheme for 4-(Piperazin-1-yl)benzenesulfonamide.

Experimental Protocol (General Procedure for Analogs):

A common method for the synthesis of related compounds involves the nucleophilic aromatic substitution of a suitable starting material with piperazine. For instance, 4-fluorobenzenesulfonyl chloride can be reacted with an excess of piperazine in a suitable solvent such as dichloromethane or dimethylformamide (DMF) in the presence of a base like triethylamine or potassium carbonate to neutralize the formed HCl. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours. After completion, the reaction mixture is worked up by extraction and purified by crystallization or column chromatography to yield the desired product.

Biological Activities and Experimental Protocols

Derivatives of 4-(piperazin-1-yl)benzenesulfonamide have been investigated for a range of biological activities, including antioxidant, enzyme inhibitory, and anticancer effects.

Antioxidant Activity

The antioxidant potential of benzenesulfonamide-piperazine hybrids has been evaluated using various in vitro assays.[3] These assays typically measure the ability of the compound to scavenge free radicals or reduce oxidizing agents.

Table of Antioxidant Activity Data for a Representative Analog (Compound 4 from a study) [3]

| Assay | IC₅₀ (mM) |

| FRAP (Ferric Reducing Antioxidant Power) | 0.08 |

| CUPRAC (Cupric Ion Reducing Antioxidant Capacity) | 0.21 |

| Phosphomolybdenum | 0.22 |

Experimental Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The change in absorbance is measured spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in absorbance.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which has an intense blue color.

-

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This method is based on the reduction of Cu(II)-neocuproine complex to Cu(I)-neocuproine complex by the antioxidant.

Enzyme Inhibition

Benzenesulfonamide-piperazine derivatives have shown inhibitory activity against various enzymes.[3]

Table of Enzyme Inhibition Data for Representative Analogs [3]

| Enzyme | Compound | IC₅₀ (mM) |

| Acetylcholinesterase (AChE) | 5 | 1.003 |

| Butyrylcholinesterase (BChE) | 2 and 5 | 1.008 |

| Tyrosinase | 4 | 1.19 |

| α-Glucosidase | 3 | 1.000 |

Experimental Protocol (General):

Enzyme inhibition assays are typically performed by incubating the enzyme with the test compound at various concentrations, followed by the addition of the substrate. The rate of product formation is measured over time, usually by spectrophotometry or fluorometry. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Anticancer Activity

The anticancer potential of piperazine-benzenesulfonamide hybrids has been investigated against various cancer cell lines.[4]

Experimental Protocol (General):

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.

-

Apoptosis Assays: Various methods, such as Annexin V/propidium iodide staining followed by flow cytometry, can be used to detect and quantify apoptosis (programmed cell death) induced by the compound.

Caption: Potential mechanisms of action for 4-(piperazin-1-yl)benzenesulfonamide derivatives.

Conclusion

4-(Piperazin-1-yl)benzenesulfonamide is a promising scaffold for the development of new therapeutic agents. Its derivatives have demonstrated a range of biological activities, including antioxidant, enzyme inhibitory, and anticancer effects. Further research is warranted to fully elucidate the therapeutic potential of the parent compound and its analogs, including in vivo studies and investigation of their mechanisms of action at the molecular level. The synthetic accessibility and the rich pharmacology associated with its constituent moieties make 4-(piperazin-1-yl)benzenesulfonamide an attractive starting point for future drug discovery efforts.

References

- 1. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Piperazin-1-ylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Piperazin-1-ylbenzenesulfonamide, a molecule of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a general synthetic protocol, and a survey of potential biological activities supported by detailed experimental methodologies. The guide also explores potential mechanisms of action and signaling pathways associated with the broader class of benzenesulfonamide-piperazine derivatives. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a chemical compound featuring a benzenesulfonamide moiety linked to a piperazine ring. This structural arrangement is a common scaffold in the design of biologically active molecules.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-(Piperazin-1-yl)benzenesulfonamide | N/A |

| CAS Number | 170856-87-8 | N/A |

| Molecular Formula | C₁₀H₁₅N₃O₂S | N/A |

| Molecular Weight | 257.31 g/mol | N/A |

| Melting Point | 210-212 °C | N/A |

| Boiling Point | 475.4 ± 55.0 °C at 760 mmHg | N/A |

| Solubility | Information not available | N/A |

| Appearance | White to off-white solid | N/A |

Synthesis and Characterization

General Synthetic Protocol

A likely synthetic approach involves the nucleophilic substitution reaction between 4-acetylsulfanilyl chloride and piperazine, followed by deprotection.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this, add a solution of 4-acetylsulfanilyl chloride (1 equivalent) in the same solvent dropwise over a period of 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude N-acetylated intermediate can be purified by column chromatography on silica gel.

-

Deprotection: The N-acetyl group can be removed by acid or base hydrolysis. For example, the intermediate can be refluxed in a mixture of ethanol and hydrochloric acid.

-

Final Purification: After neutralization, the product can be extracted into an organic solvent. The solvent is then removed under reduced pressure, and the final product, this compound, can be purified by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Biological Activities and Experimental Protocols

The benzenesulfonamide-piperazine scaffold is a privileged structure in medicinal chemistry, and derivatives have been investigated for a wide range of biological activities. While specific data for this compound is limited, the following assays are relevant for assessing its potential therapeutic applications.

Enzyme Inhibition

Benzenesulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, which can be monitored spectrophotometrically.

-

Reagents: Human carbonic anhydrase II, p-nitrophenyl acetate (p-NPA), Tris-HCl buffer (pH 7.4), and the test compound.

-

Procedure: a. Prepare a solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the CA enzyme solution. c. Pre-incubate the mixture for 15 minutes at room temperature. d. Initiate the reaction by adding the p-NPA substrate solution. e. Immediately measure the absorbance at 400 nm in a microplate reader in kinetic mode for 5-10 minutes.

-

Data Analysis: The rate of reaction is determined from the slope of the absorbance versus time plot. The percent inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagents: Acetylcholinesterase (from electric eel), acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and phosphate buffer (pH 8.0).

-

Procedure: a. In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution. b. Incubate for 15 minutes at 25 °C. c. Add DTNB solution. d. Initiate the reaction by adding ATCI. e. Measure the absorbance at 412 nm every minute for 5 minutes.

-

Data Analysis: Calculate the rate of reaction. The percent inhibition and IC₅₀ values are determined as described for the CA inhibition assay.

Protocols for assessing inhibitory activity against tyrosinase and α-glucosidase can be found in various scientific resources and are typically based on spectrophotometric measurements of product formation from a chromogenic substrate.

Cytotoxicity

Experimental Protocol: MTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Culture: Seed cells (e.g., a cancer cell line or a normal cell line) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Antimicrobial Activity

Experimental Protocol: Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Media Preparation: Prepare a series of agar plates containing two-fold serial dilutions of the test compound.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).

-

Inoculation: Spot-inoculate the bacterial suspension onto the surface of the agar plates.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Receptor Binding

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D4 receptor.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-spiperone) and various concentrations of the unlabeled test compound.

-

Incubation: Incubate at room temperature for a defined period to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki value, which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation.

Potential Mechanisms of Action and Signaling Pathways

The biological effects of benzenesulfonamide-piperazine derivatives can be attributed to their interaction with specific molecular targets.

Enzyme Inhibition

As described above, these compounds can directly bind to the active site or allosteric sites of enzymes, leading to the modulation of their catalytic activity.

Receptor Modulation

Interaction with G-protein coupled receptors (GPCRs) like the dopamine D4 receptor can modulate downstream signaling cascades, such as those involving adenylyl cyclase and cyclic AMP (cAMP).

Modulation of Cellular Stress Pathways

Some sulfonamide derivatives have been shown to induce ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis. This pathway is a critical regulator of cellular antioxidant responses.

Conclusion

This compound represents a versatile chemical scaffold with the potential for a wide array of biological activities. This technical guide provides a foundational resource for researchers interested in exploring its therapeutic potential. The detailed experimental protocols offer a starting point for in vitro evaluation, and the discussion of potential mechanisms of action provides a framework for further investigation into its molecular targets and signaling pathways. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its derivatives.

Synthesis of 4-Piperazin-1-ylbenzenesulfonamide and its derivatives

An In-depth Technical Guide on the Synthesis of 4-Piperazin-1-ylbenzenesulfonamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the core molecule this compound and its various derivatives. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of synthetic workflows. The information presented is collated from various scientific sources to aid researchers in the fields of medicinal chemistry and drug development.

Core Synthesis: this compound

The synthesis of the parent compound, this compound, can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common approach involves the reaction of a 4-halobenzenesulfonyl chloride with piperazine.

A related synthesis for a derivative, N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide, follows a two-step pathway where 4-fluorobenzenesulfonyl chloride is first reacted with diethylamine, followed by substitution with piperazine.[1] A more direct route for the core compound would involve reacting 4-fluorobenzenesulfonyl chloride directly with an excess of piperazine, or by using a protected piperazine followed by deprotection. Another approach involves the reaction of 4-piperazin-1-yl-benzenesulfonyl chloride with an amine.[1]

General Synthetic Workflow for the Core Moiety

References

Spectroscopic data of 4-Piperazin-1-ylbenzenesulfonamide (NMR, IR, Mass)

An In-depth Technical Guide on the Spectroscopic Data of 4-Piperazin-1-ylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound this compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally related compounds and general principles of spectroscopic interpretation. The information herein serves as a valuable resource for the identification and characterization of this compound and its derivatives in a research and development setting.

Chemical Structure and Properties

This compound

-

Chemical Formula: C₁₀H₁₅N₃O₂S

-

Molecular Weight: 257.31 g/mol

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are derived from known spectral data of analogous compounds containing piperazine, benzenesulfonamide, and substituted benzene moieties.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.6 - 7.8 | d (doublet) | 2H | Ar-H (ortho to SO₂NH₂) |

| ~ 6.9 - 7.1 | d (doublet) | 2H | Ar-H (ortho to piperazine) |

| ~ 3.2 - 3.4 | t (triplet) | 4H | Piperazine-H (adjacent to Ar) |

| ~ 2.9 - 3.1 | t (triplet) | 4H | Piperazine-H (adjacent to NH) |

| ~ 2.5 (broad) | s (singlet) | 1H | Piperazine-NH |

| ~ 7.2 (broad) | s (singlet) | 2H | SO₂NH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 152 | Ar-C (attached to piperazine) |

| ~ 128 - 130 | Ar-CH (ortho to SO₂NH₂) |

| ~ 125 - 127 | Ar-C (attached to SO₂NH₂) |

| ~ 115 - 117 | Ar-CH (ortho to piperazine) |

| ~ 48 - 50 | Piperazine-CH₂ (adjacent to Ar) |

| ~ 45 - 47 | Piperazine-CH₂ (adjacent to NH) |

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium | N-H stretching (sulfonamide & piperazine) |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 2950 - 2800 | Medium | Aliphatic C-H stretching (piperazine) |

| 1600 - 1580 | Strong | Aromatic C=C stretching |

| 1500 - 1475 | Strong | Aromatic C=C stretching |

| 1350 - 1300 | Strong | Asymmetric SO₂ stretching |

| 1170 - 1150 | Strong | Symmetric SO₂ stretching |

| 900 - 800 | Strong | C-H out-of-plane bending (para-substituted) |

Mass Spectrometry Fragmentation

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ in techniques like electrospray ionization (ESI). Key fragmentation patterns would likely involve the cleavage of the piperazine ring and the benzenesulfonamide group. Common fragments would include ions corresponding to the benzenesulfonamide moiety and the piperazine ring, as well as fragments arising from the loss of SO₂ or NH₂.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Typical ESI parameters: capillary voltage of 3-5 kV, nebulizer gas pressure of 20-40 psi, drying gas flow of 5-10 L/min, and a source temperature of 100-150 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopy.

Caption: General workflow for IR spectroscopy.

Caption: General workflow for Mass Spectrometry.

Physical and chemical properties of 4-piperazin-1-ylbenzenesulfonamide

An In-depth Technical Guide to 4-piperazin-1-ylbenzenesulfonamide

This document provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological context of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Compound Identification

IUPAC Name: this compound CAS Number: 170856-87-8, 121278-31-7[1] Molecular Formula: C₁₀H₁₅N₃O₂S[1] Synonyms: 4-(1-piperazinyl)benzenesulfonamide

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are critical for its handling, formulation, and application in research settings.

Table 1: Physical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | |

| Melting Point | 210-211 °C | |

| Boiling Point | 475.4 ± 55.0 °C at 760 mmHg |

| Solubility | Piperazine and its derivatives are generally soluble in water.[2][3] Sulfonamides exhibit pH-dependent solubility.[4] | General Knowledge |

Table 2: Chemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 241.31 g/mol | [1] |

| Exact Mass | 241.08849790 Da | [1] |

| XLogP3 | -0.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 83.8 Ų | [1] |

| Complexity | 311 |[1] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the disubstituted benzene ring and the aliphatic protons of the piperazine ring. The protons on the sulfonamide nitrogen and the secondary amine in the piperazine ring will also be present.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons in the benzene and piperazine rings.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry under positive ion mode, the compound is expected to show a prominent [M+H]⁺ ion. Common fragmentation patterns for piperazine analogues involve cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine and benzene rings.[5]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for synthesizing sulfonamides via the reaction of a sulfonyl chloride with an amine.[6][7]

Reaction: 4-Aminobenzenesulfonamide reacts with bis(2-chloroethyl)amine to yield this compound.

Materials:

-

4-Aminobenzenesulfonamide

-

Bis(2-chloroethyl)amine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-aminobenzenesulfonamide (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add anhydrous potassium carbonate (3 equivalents) to the solution to act as a base.

-

Add bis(2-chloroethyl)amine (1.1 equivalents) dropwise to the stirred mixture at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel to yield the pure this compound.

Caption: Workflow for the synthesis and purification of this compound.

Determination of pKa by LC-PDA Method

The acid dissociation constant (pKa) is a crucial parameter for drug development. This protocol details its determination using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with a photodiode array (PDA) detector.[8][9]

Materials & Equipment:

-

HPLC system with a C18 column and PDA detector

-

This compound standard

-

Acetonitrile (MeCN), HPLC grade

-

Water, HPLC grade

-

Buffer solutions of varying pH (e.g., phosphate, acetate buffers)

-

pH meter

Procedure:

-

Mobile Phase Preparation: Prepare a series of mobile phases consisting of acetonitrile and aqueous buffer mixtures (e.g., 30:70 MeCN:water) where the pH of the aqueous component is precisely adjusted to a range of values (e.g., pH 2.5 to 11.0).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., MeCN) and dilute to a working concentration with the mobile phase.

-

Chromatographic Analysis:

-

Equilibrate the C18 column with the first mobile phase (lowest pH).

-

Inject a fixed volume of the sample solution.

-

Record the retention time (t_R) from the chromatogram. The dead time (t_M) can be determined by injecting a non-retained compound like uracil.

-

Repeat the injection for each mobile phase of increasing pH.

-

-

Data Analysis:

-

Calculate the retention factor (k) for each pH value using the formula: k = (t_R - t_M) / t_M.

-

Plot the retention factor (k) as a function of the mobile phase pH.

-

The resulting plot will be a sigmoidal curve. The pKa value corresponds to the pH at the inflection point of this curve. This can be determined by fitting the data to the appropriate nonlinear regression model.[8]

-

Biological Activity and Signaling Pathway

Sulfonamides are a class of synthetic antimicrobial agents.[6] Their primary mechanism of action involves the inhibition of folic acid synthesis in bacteria.[10][11]

Mechanism of Action: Bacteria cannot import folic acid and must synthesize it de novo. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate.[6][10] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of the DHPS enzyme.[6][12] This blockade halts the production of dihydropteroic acid, a precursor to folic acid. Without folic acid, bacteria are unable to synthesize essential purines and thymidine, which are required for DNA replication and cell division, leading to a bacteriostatic effect.[10] Humans are unaffected because they obtain folic acid from their diet.[6][10]

The piperazine moiety is a common scaffold in medicinal chemistry and is known to be present in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antipsychotic effects.[13][14][15]

Caption: Inhibition of bacterial folic acid synthesis by this compound.

Caption: Relationship between the structure and properties of the title compound.

References

- 1. 4-(Piperazin-1-yl)benzene-1-sulfonamide | C10H15N3O2S | CID 901897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. researchgate.net [researchgate.net]

- 13. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, a selective dopamine D4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of piperazine-containing benzenesulfonamides

An In-depth Technical Guide on the Discovery and History of Piperazine-Containing Benzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the discovery, history, and development of piperazine-containing benzenesulfonamides, a versatile scaffold in modern medicinal chemistry. From their origins in the serendipitous discovery of sulfonamide antibiotics to the blockbuster success of sildenafil and their emergence as potent enzyme inhibitors, this document traces the scientific journey of these remarkable compounds. Detailed experimental methodologies, quantitative structure-activity relationship (SAR) data, and visual representations of key biological pathways are presented to serve as a valuable resource for researchers in drug discovery and development.

A Serendipitous Beginning: The Dawn of the Sulfonamide Era

The story of piperazine-containing benzenesulfonamides is intrinsically linked to the broader history of sulfonamide drugs. The journey began in the 1930s at the laboratories of Bayer AG in Germany, where scientists were investigating the potential of coal-tar dyes to act as antimicrobial agents.[1] This research led to the discovery of the first sulfonamide drug, Prontosil, a prodrug that is metabolized in the body to the active compound sulfanilamide.[1][2] The groundbreaking realization that a simple synthetic chemical could effectively combat systemic bacterial infections marked a turning point in medicine and paved the way for the antibiotic revolution.[1][3]

These early sulfonamides were found to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[1] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of a vital nutrient for bacterial growth and replication, leading to a bacteriostatic effect.[1] This discovery opened the floodgates for the synthesis of thousands of sulfonamide derivatives, each with modifications aimed at improving efficacy, broadening the spectrum of activity, and reducing toxicity.[1] It was within this fertile ground of chemical exploration that the versatile piperazine ring would eventually be integrated, leading to new classes of drugs with diverse therapeutic applications.

The Sildenafil Story: A Paradigm of Drug Repositioning

A pivotal chapter in the history of piperazine-containing benzenesulfonamides was written not in the pursuit of antibiotics, but in the search for a new treatment for cardiovascular disease. In the late 1980s, a team of pharmaceutical chemists at Pfizer's research facility in Sandwich, UK, synthesized a compound designated UK-92,480.[4][5] This molecule, a piperazine-containing benzenesulfonamide derivative, was designed as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme involved in the regulation of blood flow.[4][6] The initial therapeutic target was angina, a type of chest pain caused by reduced blood flow to the heart.[7]

However, during early clinical trials for angina, the drug showed only modest efficacy.[4] Instead, a consistent and unexpected side effect was reported by male volunteers: the induction of penile erections.[4][7] This serendipitous observation led to a strategic shift in the drug's development program, from cardiovascular medicine to the treatment of erectile dysfunction (ED), a condition with a significant unmet medical need at the time.[4]

Following extensive clinical trials that demonstrated its efficacy and safety, UK-92,480, now named sildenafil, was approved by the US Food and Drug Administration (FDA) in 1998 under the trade name Viagra.[6][7] It became the first oral treatment for erectile dysfunction, revolutionizing the management of this common condition.[5] The discovery and development of sildenafil is a classic example of drug repositioning and highlights the importance of astute clinical observation.[4]

Signaling Pathway of Sildenafil

Sildenafil exerts its therapeutic effect by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. This second messenger, cGMP, induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the effect of NO and prolonging the erection.[7]

Expanding Horizons: Carbonic Anhydrase Inhibitors

The versatility of the piperazine-containing benzenesulfonamide scaffold is further demonstrated by its application in the development of carbonic anhydrase inhibitors (CAIs). Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] These enzymes are involved in a wide range of physiological processes, and their inhibition has therapeutic potential in various conditions, including glaucoma, epilepsy, and certain types of cancer.[8]

The benzenesulfonamide moiety is a well-established zinc-binding group, and its incorporation into molecules with a piperazine linker has led to the development of potent and selective CAIs.[8] The piperazine ring often serves to improve the physicochemical properties of the compounds, such as solubility, and can be modified to achieve selective inhibition of different CA isoforms.[8]

Signaling Pathway of Carbonic Anhydrase Inhibition

The primary function of carbonic anhydrase is to maintain acid-base balance in various tissues. In cancer, certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. By inhibiting these isoforms, piperazine-containing benzenesulfonamide CAIs can disrupt the pH regulation in cancer cells, leading to increased intracellular acidosis and ultimately, apoptosis.

A New Frontier: Antitubercular Agents

More recently, the piperazine-containing benzenesulfonamide scaffold has emerged as a promising framework for the development of novel antitubercular agents. Tuberculosis, caused by the bacterium Mycobacterium tuberculosis, remains a major global health threat, and the rise of drug-resistant strains necessitates the discovery of new drugs with novel mechanisms of action.

Several studies have reported the synthesis and evaluation of piperazine-containing benzenesulfonamide derivatives with potent activity against M. tuberculosis.[9][10] The modular nature of this scaffold allows for systematic modifications to optimize antitubercular activity and pharmacokinetic properties. While the exact mechanisms of action for many of these compounds are still under investigation, they represent a promising new avenue in the fight against tuberculosis.

Quantitative Data and Structure-Activity Relationships (SAR)

The development of piperazine-containing benzenesulfonamides has been guided by extensive structure-activity relationship (SAR) studies. The following tables summarize key quantitative data for representative compounds from each therapeutic class.

Table 1: PDE5 Inhibitors

| Compound | R¹ | R² | IC₅₀ (nM) | Reference |

| Sildenafil | Propyl | Ethoxy | 3.9 | [6] |

| Vardenafil | Ethyl | Ethoxy | 0.7 | N/A |

| Tadalafil | N/A | N/A | 1.8 | N/A |

Table 2: Carbonic Anhydrase Inhibitors

| Compound | R | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| 29 | H | 3.0 | 15.2 | 25.5 | 45.7 | [8] |

| 32 | 4-F | 11.8 | 4.4 | 30.1 | 50.2 | [8] |

| AAZ | N/A | 250 | 12 | 25 | 5.7 | [11] |

Table 3: Antitubercular Agents

| Compound | R | MIC (µg/mL) | Reference |

| 7f | 4-NO₂ | >25 | [9] |

| 7l | 2,4-di-NO₂ | 0.78 | [9] |

| Isoniazid | N/A | 0.05 | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key piperazine-containing benzenesulfonamide and for the in vitro assays used to evaluate their biological activity.

Synthesis of Sildenafil

A facile and improved synthesis of sildenafil has been reported.[1] The key steps involve the chlorosulfonylation of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, followed by reaction with N-methylpiperazine.

Step 1: Preparation of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

To chlorosulfonic acid (50 mL) at 0–10 °C, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (25 g, 80.13 mmol) is added portion-wise, followed by thionyl chloride (9.53 g, 80.13 mmol).[1] The reaction mixture is stirred at 20–30 °C for 4 hours. The mixture is then poured onto ice (~500 g) and the product is extracted with dichloromethane (250 mL).[1]

Step 2: Preparation of Sildenafil

To the dichloromethane layer containing the sulfonyl chloride from the previous step, N-methylpiperazine (9.6 g, 96 mmol) is added, and the mixture is stirred for 1 hour at 20–25 °C.[1] The reaction mixture is then washed with 5% w/w aqueous sodium bicarbonate (100 mL) followed by demineralized water (100 mL).[1] The organic layer is concentrated under reduced pressure, and the product is crystallized from methanol to yield sildenafil.[1]

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE5.

Materials:

-

Recombinant Human PDE5A1

-

FAM-Cyclic-3′,5′-GMP (fluorescent substrate)

-

PDE Assay Buffer

-

Binding Agent (phosphate-binding nanoparticles)

-

Test compound (e.g., sildenafil)

-

DMSO

-

96-well black microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted test compound, a positive control (e.g., sildenafil), and a DMSO-only control to the wells of a 96-well black microplate.

-

Add the diluted PDE5A1 enzyme solution to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3′,5′-GMP substrate solution to all wells.

-

Incubate the plate for 30-60 minutes at 37°C.

-

Stop the reaction by adding the Binding Agent to all wells.

-

Incubate for an additional 30 minutes at room temperature.

-

Read the fluorescence polarization of each well using a microplate reader.

Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))

In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase and its inhibition by test compounds.

Materials:

-

Human or bovine erythrocyte Carbonic Anhydrase (CA)

-

p-Nitrophenyl acetate (p-NPA) as substrate

-

Test compounds and a known CA inhibitor (e.g., Acetazolamide)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

DMSO or acetonitrile

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a working solution of the CA enzyme in cold assay buffer.

-

Prepare a stock solution of the substrate (p-NPA) in acetonitrile or DMSO.

-

Prepare serial dilutions of the test compounds and the positive control.

-

In a 96-well plate, add assay buffer to the appropriate wells.

-

Add the corresponding inhibitor working solution (or DMSO for the maximum activity control).

-

Add the CA working solution to all wells except the blank.

-

Incubate the plate at room temperature for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.

Data Analysis:

-

Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

Experimental Workflow for Antitubercular Drug Screening

A multi-stage screening process is typically employed to identify and characterize novel antitubercular agents.

Conclusion

The journey of piperazine-containing benzenesulfonamides from their conceptual roots in early antibiotic research to their current status as a privileged scaffold in diverse therapeutic areas is a testament to the power of chemical innovation and serendipity in drug discovery. The remarkable story of sildenafil not only transformed the treatment of erectile dysfunction but also underscored the potential for drug repositioning. The continued exploration of this chemical class has yielded potent inhibitors of carbonic anhydrase and promising new leads for antitubercular therapy. This guide has provided a comprehensive technical overview of the discovery, history, synthesis, and biological evaluation of these important compounds. The detailed protocols, quantitative data, and pathway diagrams presented herein are intended to serve as a valuable resource for researchers dedicated to the ongoing development of novel therapeutics based on the versatile piperazine-containing benzenesulfonamide core.

References

- 1. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and characterisation of piperazine-benzofuran integrated dinitrobenzenesulfonamide as Mycobacterium tuberculosis H37Rv strain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

4-Piperazin-1-ylbenzenesulfonamide: A Core Scaffold for Diverse Pharmacological Activity

An In-depth Technical Guide on the Mechanistic Studies of a Versatile Moiety

Introduction

4-Piperazin-1-ylbenzenesulfonamide is a key chemical scaffold that serves as a foundational structure for the development of a wide array of pharmacologically active agents. While comprehensive mechanistic data on the parent compound itself is not extensively available in public literature, numerous studies on its derivatives have revealed its significant potential to interact with a variety of biological targets. This technical guide will delve into the core mechanisms of action elucidated through the study of these derivatives, providing researchers, scientists, and drug development professionals with a detailed overview of the signaling pathways, experimental protocols, and quantitative data associated with this important structural motif. The primary targets identified for derivatives of this compound include carbonic anhydrases, autotaxin, and dopamine receptors, suggesting its potential therapeutic applications in oncology, inflammatory diseases, and neurological disorders.

Core Molecular Targets and Mechanisms of Action

The versatility of the this compound scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its interaction with specific biological targets. The primary mechanisms of action identified for its derivatives are enzyme inhibition and receptor antagonism.

Carbonic Anhydrase Inhibition

A significant body of research has focused on the development of this compound derivatives as inhibitors of carbonic anhydrases (CAs), a family of zinc-dependent metalloenzymes.[1][2][3][4][5][6][7] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation and various physiological and pathological processes.[1][4] Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, edema, and certain types of cancer.[1][2]

The sulfonamide moiety of the scaffold acts as a zinc-binding group, anchoring the inhibitor to the active site of the enzyme. Modifications to the piperazine ring and the phenyl group can enhance potency and introduce selectivity for different CA isoforms.[2] For instance, several derivatives have shown potent, low nanomolar inhibition of cytosolic isoforms hCA I and II, as well as the tumor-associated transmembrane isoforms hCA IX and XII.[2][4]

Signaling Pathway: Carbonic Anhydrase-Mediated pH Regulation

Autotaxin Inhibition

Derivatives of this compound have also been identified as inhibitors of autotaxin (ATX), a secreted enzyme with lysophospholipase D activity.[1][8] ATX is the primary producer of the signaling lipid lysophosphatidic acid (LPA) in the blood.[1][8] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[9] Dual inhibition of ATX and carbonic anhydrase is being explored as a therapeutic strategy for ocular conditions.[1]

Signaling Pathway: The Autotaxin-LPA Axis

Dopamine D4 Receptor Antagonism

Select derivatives of this compound have been shown to act as potent and selective antagonists of the dopamine D4 receptor.[10][11][12] The dopamine D4 receptor is a G protein-coupled receptor primarily expressed in the brain and is a target for antipsychotic medications.[10] Antagonism of this receptor is a key mechanism for the therapeutic effects of certain drugs used to treat schizophrenia and other psychiatric disorders.

Signaling Pathway: Dopamine D4 Receptor Antagonism

Quantitative Data on Derivatives

Table 1: Carbonic Anhydrase Inhibition Data for Selected Derivatives

| Compound ID | Modification | Target Isoform | Ki (nM) | Reference |

| Derivative A | 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide with 4-methoxyphenyl group | hCA I | 7.9 | [2] |

| hCA II | 3.7 | [2] | ||

| hCA IX | 0.9 | [2] | ||

| Derivative B | Pyridazinone-based sulfonamide | hCA II | 5.3 | [4] |

| hCA XII | 5.3 | [4] |

Table 2: Dopamine Receptor Affinity for a Selected Derivative

| Compound ID | Modification | Target Receptor | IC50 (nM) | Selectivity vs. D2 | Reference |

| Derivative C | N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 | 0.057 | >10,000-fold | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound derivatives.

Stopped-Flow Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CO2 hydration catalyzed by carbonic anhydrase.

Workflow Diagram

Methodology

-

Reagent Preparation : Prepare a buffered solution (e.g., Tris-HCl) containing a known concentration of the purified carbonic anhydrase isoform. Prepare serial dilutions of the this compound derivative (inhibitor). Prepare a CO2-saturated aqueous solution.

-

Enzyme-Inhibitor Incubation : Pre-incubate the enzyme with varying concentrations of the inhibitor for a specified time at a controlled temperature.

-

Reaction Initiation : In a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO2-saturated solution.

-

Data Acquisition : Monitor the change in absorbance or fluorescence of a pH indicator in the reaction mixture over time. The hydration of CO2 leads to a change in pH, which is detected by the indicator.

-

Data Analysis : Determine the initial rate of the catalyzed reaction from the kinetic traces. Plot the enzyme activity against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.

Autotaxin Fluorescence-Based Inhibition Assay

This assay measures the inhibition of ATX-mediated hydrolysis of a fluorogenic substrate.

Methodology

-

Reagent Preparation : Prepare an assay buffer (e.g., Tris-HCl with relevant ions). Prepare a solution of recombinant human autotaxin. Prepare a solution of a fluorogenic ATX substrate (e.g., LPC analog). Prepare serial dilutions of the test compound.

-

Assay Setup : In a microplate, add the assay buffer, the test compound at various concentrations, and the autotaxin enzyme.

-

Pre-incubation : Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation : Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement : Measure the increase in fluorescence over time using a fluorescence plate reader. The hydrolysis of the substrate by ATX releases a fluorescent product.

-

Data Analysis : Determine the reaction rate from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Dopamine D4 Receptor Radioligand Binding Assay

This assay determines the affinity of a compound for the dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology

-

Membrane Preparation : Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

-

Assay Setup : In a microplate, add the cell membranes, a radiolabeled D4 receptor antagonist (e.g., [3H]-spiperone), and varying concentrations of the unlabeled test compound.

-

Incubation : Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand : Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Radioactivity Measurement : Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis : Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of a known D4 antagonist). Plot the percentage of specific binding against the concentration of the test compound to determine the IC50. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse pharmacological activities. The primary mechanisms of action for these derivatives involve the inhibition of key enzymes such as carbonic anhydrases and autotaxin, as well as the antagonism of important neurological targets like the dopamine D4 receptor. While quantitative bioactivity data for the parent compound remains elusive in the public domain, the extensive research on its derivatives provides a clear roadmap for its potential applications and future drug discovery efforts. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to further explore the therapeutic potential of this versatile chemical entity. Further investigation into the specific activities of the core this compound molecule is warranted to fully understand its intrinsic pharmacological profile and to guide the rational design of next-generation therapeutic agents.

References

- 1. US11059794B2 - Heterocyclic compounds useful as dual ATX/CA inhibitors - Google Patents [patents.google.com]

- 2. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and carbonic anhydrase I, II, IX and XII inhibitory activity of sulfamates incorporating piperazinyl-ureido moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, a selective dopamine D4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Novel 4-Piperazin-1-ylbenzenesulfonamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to assess the biological activity of novel 4-piperazin-1-ylbenzenesulfonamide analogs, a class of compounds with significant potential in drug discovery, particularly in oncology. This document outlines detailed experimental protocols, presents illustrative quantitative data from structurally related compounds, and visualizes key cellular signaling pathways and experimental workflows.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with various biological targets. Analogs based on this core have demonstrated a wide range of biological activities, including potent anticancer and enzyme-inhibitory effects. Their mechanism of action often involves the modulation of key signaling pathways implicated in cell growth, proliferation, and survival. This guide serves as a comprehensive resource for researchers engaged in the synthesis, evaluation, and development of these promising therapeutic agents.

Data Presentation: Biological Activity of Structurally Related Analogs

While a comprehensive dataset for a single novel series of this compound analogs is not publicly available, the following tables summarize the anticancer and enzyme-inhibitory activities of structurally related benzenesulfonamide and piperazine derivatives. This data is presented to illustrate the potential potency and selectivity of this class of compounds and to provide a framework for the comparative analysis of newly synthesized analogs.

Table 1: Illustrative Anticancer Activity (IC50) of Benzenesulfonamide Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Analog 4 | Leukemia | 0.32 | - | - |

| Colon Cancer | 0.49 - 0.89 | - | - | |

| Renal Cancer | 0.92 | - | - | |

| Analog 12d | Breast (MDA-MB-468) | 3.99 | - | - |

| Leukemia (CCRF-CM) | 4.51 | - | - | |

| Analog 12i | Breast (MDA-MB-468) | 1.48 | - | - |

| Leukemia (CCRF-CM) | 9.83 | - | - | |

| Analog 4e | Breast (MDA-MB-231) | 3.58 | Staurosporine | 7.67 |

| Breast (MCF-7) | 4.58 | Staurosporine | 5.89 | |

| Analog 4g | Breast (MDA-MB-231) | 1.52 | - | - |

| Breast (MCF-7) | 2.33 | - | - | |

| Analog 4h | Breast (MDA-MB-231) | 2.01 | - | - |

| Breast (MCF-7) | 3.11 | - | - |

Disclaimer: The data in this table is collated from various sources for illustrative purposes and represents the activity of benzenesulfonamide derivatives that may have additional fused ring systems or substituents not explicitly shown.[1][2][3]

Table 2: Illustrative Carbonic Anhydrase (CA) Inhibitory Activity (KI) of Benzenesulfonamide Analogs

| Compound ID | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |

| Analog 8a | 94.4 | - | - | - |

| Analog 6c | - | 179.3 | - | - |

| Analog 5a | 884.3 | - | 134.8 | - |

| Analog 12i | - | - | 38.8 | - |

| Analog 8c | - | 591.4 | - | 936.2 |

| Acetazolamide (Standard) | 250 | 12.1 | - | 5.7 |

Disclaimer: This table presents inhibitory constants for a series of benzenesulfonamide derivatives against various human carbonic anhydrase isoforms. The specific substitutions on the core structure vary.[3]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are fundamental for assessing the biological activity of novel this compound analogs.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Test compounds (this compound analogs) and a positive control (e.g., doxorubicin)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and the positive control in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

-

Include vehicle control wells (medium with the same concentration of the compound solvent, e.g., DMSO) and untreated control wells (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization and wash them with cold PBS.

-

Centrifuge the cell suspension and discard the supernatant.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add the cell suspension dropwise to 4 mL of ice-cold 70% ethanol for fixation.

-

Incubate the cells on ice or at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in the PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells is proportional to the fluorescence intensity of the PI.

-

Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay that measures ADP production.

Materials:

-

Recombinant kinase of interest

-

Specific kinase substrate peptide

-

ATP

-

Test compounds

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Perform serial dilutions of the compound in DMSO.

-

-

Kinase Reaction:

-

In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO (vehicle control).

-

Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Visualization of Pathways and Workflows

Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of novel this compound analogs for anticancer activity.

PI3K/Akt Signaling Pathway

Many anticancer agents, including those with the this compound scaffold, exert their effects by modulating critical signaling pathways such as the PI3K/Akt pathway, which plays a central role in cell survival and proliferation.

References

- 1. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

In Silico Prediction of 4-Piperazin-1-ylbenzenesulfonamide Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperazin-1-ylbenzenesulfonamide is a chemical compound featuring both a piperazine and a benzenesulfonamide moiety. These functional groups are present in a variety of biologically active molecules, suggesting potential pharmacological relevance for this compound. Piperazine derivatives are known for a wide range of therapeutic applications including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory actions.[1] Similarly, the sulfonamide group is a key component in several classes of drugs, including diuretics, hypoglycemic agents, and antibacterials.[2] The antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[3]

This technical guide provides a comprehensive overview of the in silico predicted physicochemical and pharmacokinetic (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) properties of this compound. Furthermore, it outlines detailed experimental protocols for the in vitro assays that are commonly used to validate these in silico predictions. This document is intended to serve as a valuable resource for researchers and drug development professionals in evaluating the potential of this and similar molecules as drug candidates.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its solubility, permeability, and ultimately its bioavailability. In silico methods provide a rapid and cost-effective means to estimate these properties early in the drug discovery process.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | In Silico Tool |

| Molecular Formula | C₁₀H₁₅N₃O₂S | - |

| Molecular Weight | 241.31 g/mol | PubChem |

| XLogP3 | -0.3 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 83.8 Ų | PubChem |

| Water Solubility (logS) | -2.5 (Soluble) | pkCSM |

| pKa (most acidic) | 9.5 | ADMETLab 2.0 |

| pKa (most basic) | 8.0 | ADMETLab 2.0 |

In Silico ADMET Prediction